2,4,5-Tribromo-1-ethyl-1H-imidazole
Overview
Description
2,4,5-Tribromo-1-ethyl-1H-imidazole is a chemical compound with the molecular formula C5H5Br3N2 . It is known to condense with sugar precursors to yield 2,4,5-TBI nucleosides .
Synthesis Analysis
The synthesis of 2,4,5-Tribromo-1-ethyl-1H-imidazole has been studied in various contexts. For instance, it was found that the synthesis of these compounds, followed by comparison of the GC retention times and fragmentation patterns from electron impact MS, indicated that it was 2,4,5-tribromo-1H-imidazole .Molecular Structure Analysis
The molecular structure of 2,4,5-Tribromo-1-ethyl-1H-imidazole is available as a 2D Mol file or as a computed 3D SD file . A crystal structure of a similar compound, 2,4,5-tribromo-1-methyl-1H-imidazole, has also been reported .Physical And Chemical Properties Analysis
The molecular weight of 2,4,5-Tribromo-1-ethyl-1H-imidazole is 332.82 g/mol . It has a topological polar surface area of 17.8 Ų and a complexity of 122 . Other properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, and monoisotopic mass are also available .Safety and Hazards
Safety data sheets recommend avoiding breathing mist, gas, or vapors of 2,4,5-Tribromo-1-ethyl-1H-imidazole. Contact with skin and eyes should be avoided, and personal protective equipment should be used. The compound should be handled in a well-ventilated area, and all sources of ignition should be removed .
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that 2,4,5-tribromoimidazole induces poisoning typical of uncouplers of oxidative phosphorylation in rats .
properties
IUPAC Name |
2,4,5-tribromo-1-ethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br3N2/c1-2-10-4(7)3(6)9-5(10)8/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQPRRSDSGAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953315 | |
Record name | 2,4,5-Tribromo-1-ethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31250-75-6 | |
Record name | Imidazole, 2,4,5-tribromo-1-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Tribromo-1-ethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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